N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-(Acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:
- A 4-amino-1,2,4-triazole core substituted with a 3,4,5-trimethoxyphenyl group at position 3.
- A sulfanyl bridge linking the triazole to an acetamide moiety, which is further attached to a 4-(acetylamino)phenyl group.
Properties
Molecular Formula |
C21H24N6O5S |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H24N6O5S/c1-12(28)23-14-5-7-15(8-6-14)24-18(29)11-33-21-26-25-20(27(21)22)13-9-16(30-2)19(32-4)17(10-13)31-3/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29) |
InChI Key |
ZYGNEEWAYQASEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4,5-Trimethoxyphenyl Precursors
The 3,4,5-trimethoxyphenyl group is a critical substituent on the triazole ring. Its preparation typically involves methylation of gallic acid derivatives or alternative strategies:
Method 1: Methylation of Gallic Acid Derivatives
Gallic acid (3,4,5-trihydroxybenzoic acid) is methylated using dimethyl sulfate or methyl iodide under basic conditions to yield 3,4,5-trimethoxybenzoic acid. This intermediate is then functionalized for further reactions .
Method 2: Halogenation and Rearrangement
A patent describes converting 3,4,5-trimethoxybenzoic acid to 3,4,5-trimethoxyphenol via halogenation (e.g., with PBr₃), ammonolysis, Hoffman rearrangement, and hydrolysis. This route achieves yields >60% .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Methylation of gallic acid | Dimethyl sulfate, NaOH, reflux | ~80% | |
| Halogenation & rearrangement | PBr₃, NH₃, NaOH, H₂SO₄ | 60–80% |
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclization reactions, often involving hydrazides or thiosemicarbazides:
Route A: One-Pot Cyclization of Hydrazides and Amides
A method from ACS Organic Letters employs triflic anhydride to activate secondary amides, followed by microwave-assisted cyclodehydration with hydrazides to form 3,4,5-trisubstituted 1,2,4-triazoles .
Route B: Cyclization of Thiosemicarbazides
Mercapto-substituted triazoles are synthesized by reacting hydrazides with isothiocyanates to form thiosemicarbazides, which cyclize under basic conditions (e.g., NaOH/EtOH) .
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrazide + secondary amide | Tf₂O, microwave irradiation | 80–120°C, 10–30 min | 70–90% | |
| Thiosemicarbazide cyclization | NaOH, EtOH, reflux | 6–12 hr | 52–88% |
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker between the triazole and acetamide is introduced via nucleophilic substitution or during cyclization:
Method 1: Thiol Displacement
A brominated triazole intermediate reacts with a mercaptoacetamide derivative (e.g., 2-mercaptoacetamide) in the presence of a base (e.g., K₂CO₃) to form the sulfanyl bond .
Method 2: Direct Cyclization
Thiosemicarbazides containing a pre-installed thiol group cyclize to form triazolethiones, which are reduced to thiols for subsequent coupling .
| Approach | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Thiol displacement | K₂CO₃, DMF, RT | 12–24 hr | 65–75% | |
| Thiosemicarbazide cyclization | NaOH, EtOH, reflux | 6–12 hr | 70–85% |
Coupling with Acetylamino Phenyl Acetamide
The final coupling step involves attaching the acetylamino phenyl acetamide moiety:
Method: Carbodiimide-Mediated Amidation
N-Hydroxysuccinimide (NHS) or EDCI/HOBt activates the carboxylic acid of the triazole-sulfanyl intermediate, enabling coupling with 4-acetamidophenylamine .
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| EDCI, DMAP, CH₂Cl₂ | 0°C → RT, 24 hr | 70–80% | |
| HATU, DIPEA, DMF | RT, 12 hr | 75–85% |
Purification and Characterization
Purification: Column chromatography (silica gel, EtOAc/hexane) or recrystallization (CH₂Cl₂/EtOAc) ensures >95% purity .
Characterization:
Comparative Analysis of Synthetic Routes
| Parameter | Hydrazide + Amide | Thiosemicarbazide |
|---|---|---|
| Reaction Time | 10–30 min | 6–12 hr |
| Temperature | 80–120°C | Reflux (80°C) |
| Yield | 70–90% | 52–88% |
| Sulfanyl Introduction | Post-cyclization | During cyclization |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in compounds with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of an acetylamino group and a triazole moiety. Its molecular formula is , with a CAS number of 767311-02-4. The compound's unique structure contributes to its biological activity and therapeutic potential.
Therapeutic Applications
1. Anticancer Activity
Research has indicated that N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits anticancer properties. Studies have shown that compounds containing triazole rings can inhibit tumor growth by interfering with cellular processes such as apoptosis and angiogenesis. For instance, triazole derivatives have been linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Triazole derivatives are known for their ability to disrupt fungal cell wall synthesis and have been used in treating fungal infections. The sulfanyl group in this compound may enhance its interaction with microbial targets, increasing its efficacy as an antimicrobial agent.
3. Anti-inflammatory Effects
this compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This makes the compound a potential candidate for developing treatments for inflammatory diseases.
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of various triazole derivatives, including this compound on breast cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazole derivatives against Candida albicans. The findings suggested that this compound exhibited potent antifungal activity compared to standard antifungal agents.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Variations in the Triazole Substituents
The 5-position substituent on the triazole ring significantly influences physicochemical and biological properties. Key comparisons include:
Insights :
Modifications in the Acetamide-Linked Aromatic Group
The N-phenylacetamide moiety varies across analogs, affecting solubility and pharmacokinetics:
Insights :
- Polar groups (e.g., nitro, pyridinyl) improve solubility but may compromise metabolic stability.
- Bulky substituents (e.g., phenoxy) can alter binding kinetics by steric effects .
Physicochemical Properties
Melting points (MP) and synthetic yields for select analogs:
Insights :
- Nitro groups (e.g., Compound 18) correlate with higher melting points, likely due to increased intermolecular interactions.
- Yields for triazole-acetamide syntheses typically range 45-62%, suggesting moderate efficiency in similar routes .
Biological Activity
N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound features a triazole ring , which is known for its stability and versatility in chemical reactions. The specific structure includes an acetylamino group and a sulfanyl moiety, which are crucial for its biological interactions.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in critical biochemical pathways. The triazole ring can interact with active sites on enzymes, leading to:
- Enzyme Inhibition : Disruption of enzyme function can prevent DNA replication and cell proliferation, making it a candidate for cancer treatment.
- Antimicrobial Activity : The compound may exhibit antibacterial properties by interfering with bacterial metabolic processes.
Antibacterial Properties
Research indicates that derivatives of triazoles often possess significant antibacterial activity. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | < 1.9 µg/mL | |
| S. aureus | < 1.0 µg/mL | |
| P. aeruginosa | 5 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies showing that it inhibits enzymes involved in cancer cell proliferation:
- Cell Proliferation Studies : Inhibition of DNA replication enzymes has been observed, suggesting a mechanism for slowing down tumor growth .
Case Studies
-
Case Study on Antibacterial Activity :
- A study evaluated the antibacterial effects of various triazole derivatives against multiple strains including Mycobacterium smegmatis. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial potency compared to standard antibiotics like streptomycin .
-
Case Study on Anticancer Properties :
- Research focused on the inhibition of specific kinases involved in cell cycle regulation showed that analogs of this compound could effectively reduce cancer cell viability in vitro, particularly in breast and colon cancer cell lines .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound integrates a 1,2,4-triazole core substituted with a 3,4,5-trimethoxyphenyl group, a sulfanylacetamide linker, and an acetylamino phenyl moiety. The triazole ring provides π-π stacking potential for target binding, while the trimethoxyphenyl group enhances lipophilicity and membrane permeability. The sulfanyl group facilitates redox interactions with biological targets, and the acetylamino group stabilizes hydrogen bonding .
Q. What synthetic methodologies are recommended for preparing this compound?
Synthesis typically involves:
- Step 1: Formation of the 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol via cyclization of thiosemicarbazide derivatives under reflux (ethanol, 80°C) .
- Step 2: Coupling with 2-chloro-N-[4-(acetylamino)phenyl]acetamide using NaOH/DMF at 60°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR: Confirm substituent positions (e.g., aromatic protons of trimethoxyphenyl at δ 6.8–7.2 ppm; triazole NH2 at δ 5.5–6.0 ppm) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C=N stretch at ~680 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Trimethoxyphenyl Modification: Replace with halogenated or nitro-substituted aryl groups to enhance target affinity .
- Sulfanyl Linker Replacement: Test selenyl or oxygen analogs to modulate redox activity .
- Acetylamino Group Optimization: Introduce bulkier substituents (e.g., benzoyl) to improve metabolic stability .
- In Silico Docking: Use AutoDock Vina to predict binding modes with kinases or tubulin .
Q. What experimental strategies resolve contradictions in biological activity data across similar analogs?
- Dose-Response Profiling: Compare IC50 values in in vitro assays (e.g., MTT for cytotoxicity) under standardized conditions .
- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm target specificity (e.g., EGFR or β-tubulin) .
- Metabolic Stability Assays: Perform hepatic microsome studies to assess if conflicting results stem from differential metabolism .
Q. How does the 3,4,5-trimethoxyphenyl group impact pharmacokinetic properties?
- Lipophilicity: LogP increases by ~1.5 units compared to non-substituted analogs, improving blood-brain barrier penetration (measured via PAMPA-BBB) .
- CYP450 Inhibition: Trimethoxy groups may inhibit CYP3A4 (test using fluorogenic substrates in human liver microsomes) .
- Plasma Protein Binding: >90% binding observed in equilibrium dialysis assays, requiring dose adjustments .
Q. What are the mechanistic implications of the sulfanylacetamide linker?
- Redox Activity: Generates thiyl radicals under oxidative stress, inducing DNA damage in cancer cells (confirmed via comet assay) .
- Enzyme Inhibition: Acts as a Michael acceptor for cysteine residues in kinases (e.g., EGFR-TK inhibition confirmed via kinase-Glo assay) .
Methodological Considerations
Q. How to design a robust in vivo efficacy study for this compound?
- Model Selection: Use xenograft models (e.g., HCT-116 colon cancer) with bioluminescent imaging for real-time tumor monitoring .
- Dosing Regimen: Administer 10–50 mg/kg intraperitoneally, 3×/week, with plasma LC-MS/MS quantification to ensure therapeutic levels .
- Control Groups: Include vehicle, positive control (e.g., doxorubicin), and a structurally related inactive analog .
Q. What computational tools predict off-target interactions?
- PharmaGist: Identifies potential off-target kinases based on pharmacophore similarity .
- SwissADME: Predicts ADME liabilities (e.g., poor solubility flagged for this compound; address via nanoformulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
